molecular formula C13H17BrN2O2 B7937382 [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol

[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol

Cat. No.: B7937382
M. Wt: 313.19 g/mol
InChI Key: QMCDOKMDOWYNFI-UHFFFAOYSA-N
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Description

[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is a synthetic piperidine derivative characterized by a benzoyl group substituted with amino and bromine moieties at the 3- and 5-positions, respectively.

Properties

IUPAC Name

(3-amino-5-bromophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-5-10(6-12(15)7-11)13(18)16-3-1-9(8-17)2-4-16/h5-7,9,17H,1-4,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDOKMDOWYNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzoyl precursor, followed by the introduction of an amino group through nucleophilic substitution. The piperidine ring is then formed via cyclization reactions, and the final step involves the addition of a methanol group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or various alkyl halides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce de-brominated piperidine compounds.

Scientific Research Applications

Drug Discovery

  • Targeting Receptors : Research indicates that piperidine derivatives like [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol can act as ligands for various receptors, including the P2X3 receptor, which is involved in pain sensation. Modifications of the piperidine structure have been shown to influence receptor affinity and selectivity, leading to enhanced therapeutic profiles for pain management .
  • Inflammation Modulation : The compound's structural features may also allow it to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Studies have demonstrated that similar piperidine derivatives can effectively reduce IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .

Medicinal Chemistry

  • Structure-Activity Relationship (SAR) Studies : The exploration of SAR has revealed that modifications to the piperidine scaffold can significantly impact biological activity. For instance, compounds derived from this compound have been synthesized and evaluated for their efficacy against various targets, including kinases and inflammatory pathways .

Biological Research

  • Mechanistic Studies : The compound can be utilized in mechanistic studies to understand its interaction with biological targets at the molecular level. By employing computational modeling and binding assays, researchers can elucidate the binding mechanisms and optimize the compound for increased potency and selectivity .

Case Studies

Several studies illustrate the effectiveness of piperidine derivatives in various therapeutic contexts:

Study ReferenceApplicationFindings
NLRP3 Inflammasome InhibitionDemonstrated significant reduction in IL-1β release in LPS/ATP-stimulated human macrophages.
Pain ManagementIdentified as a potent antagonist at P2X3 receptors, showing promise for chronic pain treatment.
SAR StudiesHighlighted the importance of halide substitutions for enhancing metabolic stability and activity against specific targets.

Mechanism of Action

The mechanism of action of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromobenzoyl groups can form hydrogen bonds and hydrophobic interactions, respectively, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol with key analogs, focusing on structural variations, biological activities, and pharmacological selectivity.

Substituent Effects on Antiparasitic Activity

Piperidin-4-yl methanol derivatives with halogenated benzyl or benzoyl substituents demonstrate significant antiparasitic activity. For example:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7): Exhibited IC50 values of 1.03–2.51 μg/mL against resistant and sensitive parasite strains, with a selectivity index (SI) >15 .
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11): Showed enhanced activity against resistant strains (IC50 = 1.03 μg/mL) compared to sensitive ones (IC50 = 2.51 μg/mL) .
Role of the Piperidin-4-yl Methanol Core

The piperidin-4-yl methanol scaffold is a common feature in compounds with diverse applications:

  • Diphenyl(piperidin-4-yl)methanol (Azacyclonol): A historic antipsychotic, this compound lacks the benzoyl/benzyl substituents but retains the methanol group, emphasizing the core’s role in CNS activity .

Structural Comparison :

Compound Substituent Key Activity/Property Reference
Target Compound 3-Amino-5-bromobenzoyl Hypothesized antiparasitic
Compound 11 4-Bromobenzyl IC50 = 1.03 μg/mL (resistant)
Azacyclonol Diphenyl Antipsychotic
[1-(6-Aminopyridin-3-yl)...methanol 6-Aminopyridin-3-yl Unspecified (structural analog)
Impact of Bromine Substitution

Bromine’s electron-withdrawing and bulky nature can modulate binding affinity and metabolic stability:

  • [1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl]methanol: The bromopyridinylmethyl group may enhance interactions with aromatic residues in enzyme active sites or receptors .
  • 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl...triazol-3-one : Bromine in the acetyl group correlates with high inhibitory activity in triazolone derivatives .

Hypothesis : The 5-bromo substitution in the target compound’s benzoyl group could confer similar advantages, such as improved target engagement or resistance to oxidative metabolism.

Biological Activity

The compound [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzoyl Group : A phenyl ring attached to a carbonyl group, which enhances the lipophilicity and biological activity.
  • Amino Group : The presence of an amino group (–NH2) contributes to the compound's interaction with biological targets.

Research indicates that compounds similar to this compound can modulate various biological pathways, particularly through interactions with specific receptors and enzymes. For instance:

  • NLRP3 Inhibition : Compounds with structural similarities have been reported to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in conditions like Alzheimer's disease and urinary tract infections, respectively .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetActivity TypeIC50 Value (µM)Reference
INF39NLRP3Inhibition of IL-1β2.3
5-{1-[(4-chlorophenyl)sulfonyl]...AChEEnzyme Inhibition2.14
4-(4-chlorobenzoyl)piperidineMAGLReversible Inhibition0.65

Case Studies

Several studies have explored the biological activities of piperidine derivatives, including those structurally related to this compound:

  • Inflammatory Disease Models : A study demonstrated that compounds inhibiting NLRP3 showed significant reductions in inflammation markers in mouse models of colitis, suggesting therapeutic potential for inflammatory conditions .
  • Neuroprotective Effects : Piperidine derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases by inhibiting AChE activity, thus enhancing acetylcholine levels in synaptic clefts .
  • Antimicrobial Activity : Some derivatives exhibited moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential for developing new antimicrobial agents .

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